![molecular formula C22H26Cl2N4S B1229779 1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea is a member of indoles.
Applications De Recherche Scientifique
1. Urotensin-II Receptor Agonism
- Discovery of Nonpeptide Agonist : A compound closely related to the chemical , identified as AC-7954, has been discovered as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant in pharmacological research and could potentially lead to new drug developments (Croston et al., 2002).
2. Synthesis of Structurally Diverse Compounds
- Generation of Diverse Library : A ketonic Mannich base derived from 2-acetylthiophene, which shares structural similarities with the mentioned chemical, was used to create a diverse array of compounds. This process is crucial for expanding the chemical libraries used in drug discovery (Roman, 2013).
3. Development of Antimicrobial Agents
- Synthesis of Novel Thiazole Derivatives : Research into thiazole derivatives incorporating pyridine moiety has shown potential in developing new antimicrobial agents. These derivatives exhibit promising antibacterial and antifungal activities, highlighting the potential for therapeutic applications (Khidre & Radini, 2021).
4. Allosteric Modulation of Cannabinoid Receptors
- Optimization of Indole-2-carboxamides : Investigations into compounds structurally similar to the chemical have revealed their potential as allosteric modulators of cannabinoid receptors. This research is crucial for understanding and potentially manipulating cannabinoid signaling for therapeutic purposes (Khurana et al., 2014).
5. Catalytic Oxidation Applications
- Catalysis with Copper(I) Complexes : Copper(I) complexes containing acylthiourea ligands have been synthesized and characterized for their catalytic oxidation properties. This research demonstrates the potential utility of such complexes in chemical synthesis and industrial processes (Gunasekaran et al., 2017).
Propriétés
Formule moléculaire |
C22H26Cl2N4S |
|---|---|
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea |
InChI |
InChI=1S/C22H26Cl2N4S/c1-28(2)11-5-10-25-22(29)27-14-18(16-9-8-15(23)12-20(16)24)19-13-26-21-7-4-3-6-17(19)21/h3-4,6-9,12-13,18,26H,5,10-11,14H2,1-2H3,(H2,25,27,29) |
Clé InChI |
RYOMGTNXPFHHBB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=S)NCC(C1=C(C=C(C=C1)Cl)Cl)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



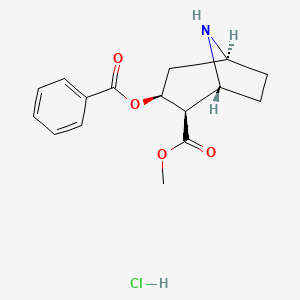
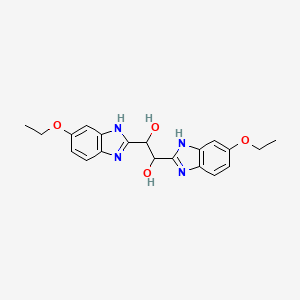
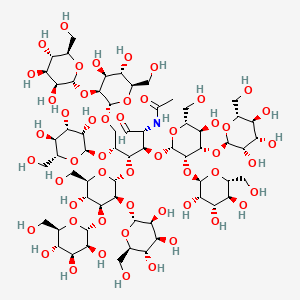
![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
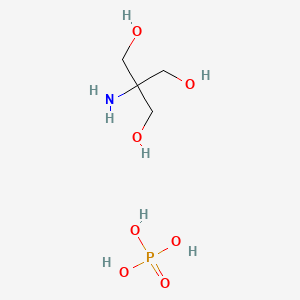
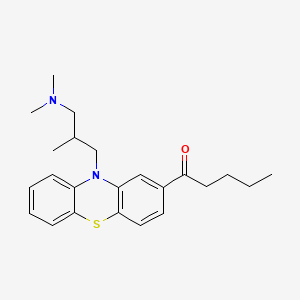
![(3S,3aS,5aS,5bR,10bS)-3-hydroxy-3,3a,5b-trimethylspiro[2,4,5,5a,6,7,10a,10b-octahydro-1H-cyclopenta[a]fluorene-10,1'-cyclopropane]-8-one](/img/structure/B1229705.png)

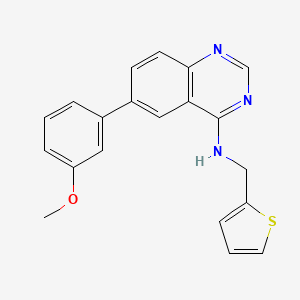
![1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1229714.png)
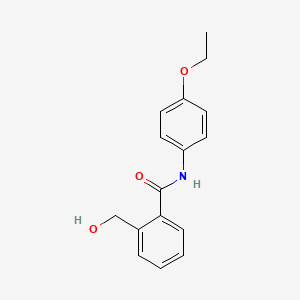
![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1229719.png)
